molecular formula C4H14N2+2 B1226911 1,4-Butanediammonium

1,4-Butanediammonium

Cat. No. B1226911
M. Wt: 90.17 g/mol
InChI Key: KIDHWZJUCRJVML-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-butanediammonium is an alkane-alpha,omega-diammonium(2+) that is the dication of putrescine (1,4-butanediamine) arising from protonation of both primary amino groups;  major species at pH 7.3. It has a role as a human metabolite and a fundamental metabolite. It is a conjugate acid of a putrescine.

Scientific Research Applications

1. Gas-Phase Chemistry and Reactivity

1,4-Butanediammonium forms a unique complex with cucurbit[6]uril, which exhibits distinctive gas-phase dissociation and reactivity observed through electrospray ionization Fourier transform mass spectrometry. This complex showcases challenging fragmentation behavior and specific reactivity towards tert-butylamine, differing significantly from nonrotaxane analogues (Zhang et al., 2003).

2. Enhancement of Solar Cell Efficiency and Stability

The application of 1,4-butanediammonium diiodide in perovskite solar cells leads to improved photovoltaic efficiency and environmental stability. Its introduction can passivate surface defects, enhance charge extraction and transport, and improve water-resistance due to the hydrophobic characteristics of 1,4-butanediammonium cations, thereby yielding solar cells with an energy conversion efficiency of 20.32% and enhanced long-term stability (Wang et al., 2021).

3. Structural Insights from Crystal Studies

The crystal structure of butane-1,4-diammonium dibromide and related compounds provides insights into ionic–inorganic layering and hydrogen bonding, which are critical for understanding material properties and potential applications in various fields, including catalysis and materials science (Blerk & Kruger, 2007).

4. Bio-based Production of 1,4-Butanediol

Escherichia coli has been engineered for the direct production of 1,4-butanediol (BDO), a valuable chemical for polymer manufacturing. This bioprocess offers a renewable alternative to traditional petrochemical routes, demonstrating the potential of metabolic engineering in sustainable chemical production (Yim et al., 2011).

5. Advanced Photovoltaic Materials

Diammonium-cesium lead halide perovskites with 1,4-butanediammonium show promise for enhancing the efficiency and stability of perovskite solar cells. These materials can form unique heterostructures with improved charge separation and transport, leading to solar cells with notable power conversion efficiencies and stability under light and thermal stress (Zhou et al., 2020).

properties

Product Name

1,4-Butanediammonium

Molecular Formula

C4H14N2+2

Molecular Weight

90.17 g/mol

IUPAC Name

4-azaniumylbutylazanium

InChI

InChI=1S/C4H12N2/c5-3-1-2-4-6/h1-6H2/p+2

InChI Key

KIDHWZJUCRJVML-UHFFFAOYSA-P

Canonical SMILES

C(CC[NH3+])C[NH3+]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Butanediammonium
Reactant of Route 2
Reactant of Route 2
1,4-Butanediammonium
Reactant of Route 3
Reactant of Route 3
1,4-Butanediammonium
Reactant of Route 4
1,4-Butanediammonium
Reactant of Route 5
1,4-Butanediammonium
Reactant of Route 6
1,4-Butanediammonium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.